molecular formula C7H12N4O B13135478 4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine

4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine

Cat. No.: B13135478
M. Wt: 168.20 g/mol
InChI Key: IYCWIXADMAMYNJ-UHFFFAOYSA-N
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Description

4,6,7,8-Tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine is a heterocyclic compound that features a unique structure combining an oxepine ring with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable oxepine derivative with a triazole precursor in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,6,7,8-Tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4,6,7,8-Tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This compound may act on enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,7,8-Tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine is unique due to its combination of an oxepine ring with a triazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine

InChI

InChI=1S/C7H12N4O/c8-3-5-1-2-6-7(4-12-5)10-11-9-6/h5H,1-4,8H2,(H,9,10,11)

InChI Key

IYCWIXADMAMYNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NNN=C2COC1CN

Origin of Product

United States

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